4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate -

4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate

Catalog Number: EVT-4137428
CAS Number:
Molecular Formula: C24H31NO6
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935)

Compound Description: GBR 12935 is a known dopamine transporter (DAT) specific compound. []

Relevance: This compound serves as a structural basis for a series of substituted N-benzyl analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, which are being explored for their binding affinity to DAT. While 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate was not directly synthesized in this study, the research highlights the importance of the piperidine scaffold and variations around the N-benzyl moiety for DAT affinity. []

4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine

Compound Description: This compound is a potent and selective dopamine transporter (DAT) ligand. [, ]

Relevance: This compound is a direct structural analogue of 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate. Both share the core structure of a 4-benzylpiperidine with an ethoxy linker at the nitrogen atom. The primary difference lies in the substitution at the terminal end of the ethoxy linker: 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine has a diphenylmethoxy group, while 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate possesses a 2-phenoxyethoxy group. [, ]

Cloperastine Fendizoate

Compound Description: This compound, marketed as its fendizoate salt, is clinically applied as an effective antitussive and expectorant agent. []

Relevance: This compound shares the 1-[2-(arylalkoxy)ethyl]piperidine motif with 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate. The research on cloperastine emphasizes the importance of determining the three-dimensional structure of such flexible molecules to understand structure-activity relationships. This is also relevant for understanding the potential activity of 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate. []

N-(2-Phenoxyethyl)-4-benzylpiperidine (8)

Compound Description: This compound is a novel N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the NR1/2B subunit combination (IC50 = 0.63 μM). []

Relevance: This compound shares a significant structural resemblance with 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate. Both possess the central 4-benzylpiperidine scaffold and a 2-phenoxyethyl substituent on the piperidine nitrogen. The difference lies in the presence of an additional ethoxy unit in the linker of 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate. The identification of N-(2-phenoxyethyl)-4-benzylpiperidine as an NMDA receptor antagonist suggests that 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate might also exhibit activity towards this target, considering their structural similarity. []

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494)

Compound Description: This compound is a potent, selective NR1/2B NMDA receptor antagonist (IC50 = 0.025 μM) with an ED50 of 0.7 mg/kg i.v. in a mouse maximal electroshock (MES) assay. It exhibits low affinity for alpha(1)-adrenergic receptors and reduced inhibition of neuronal K(+) channels. []

Relevance: This compound represents a more potent and optimized analogue of N-(2-phenoxyethyl)-4-benzylpiperidine and shares significant structural similarities with 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate. Key common features include the 4-benzylpiperidine core (with a methyl substitution on the benzyl group in Co 101244/PD 174494) and the presence of a 2-(hydroxyphenoxy)ethyl substituent on the piperidine nitrogen. The variations in the linker length and the presence of hydroxyl groups highlight potential areas for further structural modification and exploration of 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate in the context of NMDA receptor activity. []

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909)

Compound Description: This compound is a potent dopamine transporter (DAT) inhibitor (IC50 = 11.3 nM) with moderate activity at the serotonin (SERT) and norepinephrine (NET) transporters. []

Relevance: This compound is relevant because it belongs to the GBR series of DAT inhibitors, which also includes 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, a close structural analogue of 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate. This highlights the relevance of exploring variations in the linker and substituents on the piperidine nitrogen for modulating DAT affinity and selectivity. While 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate was not directly synthesized in this study, the research suggests that modifications to the linker and N-substituent could be explored for influencing DAT activity. []

1-((1H-Indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380)

Compound Description: This compound is a potent positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor (mAChR) subtype 5 (M5) with demonstrated CNS penetration (human M5 EC50 = 190 nM, rat M5 EC50 = 610 nM, brain to plasma ratio (Kp) of 0.36). []

Relevance: Although not directly structurally related, this compound exemplifies the potential of piperidine derivatives as CNS-penetrant ligands. The presence of a piperidine ring in both ML380 and 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate suggests that the latter might also possess favorable properties for CNS penetration, although further investigations are needed to confirm this. []

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives

Compound Description: This series of compounds exhibits anti-acetylcholinesterase (anti-AChE) activity. Bulky substitutions on the benzamide moiety, particularly alkyl or phenyl groups at the benzamide nitrogen, significantly enhance this activity. []

Relevance: This series provides a valuable comparison point for understanding structure-activity relationships in piperidine derivatives targeting AChE. While 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate does not directly incorporate the benzamide moiety, the study highlights the potential impact of substituents on the piperidine nitrogen and the length of the linker on biological activity. Further investigations are needed to ascertain if 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate exhibits any anti-AChE activity. []

1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine (5)

Compound Description: This compound is a potent anti-acetylcholinesterase (anti-AChE) inhibitor, serving as a rigid analogue of the 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine series. [, ]

Relevance: This compound highlights the impact of incorporating a rigid structure on anti-AChE activity. While 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate does not have the same rigid structure, it underscores the potential of exploring different linkers and substituents on the piperidine nitrogen for optimizing interactions with the AChE enzyme. [, ]

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020)

Compound Description: This compound is a highly potent and selective anti-AChE inhibitor (IC50 = 5.7 nM), showing 1250-fold greater affinity for AChE than butyrylcholinesterase. It exhibits a longer duration of action than physostigmine and significantly increases acetylcholine content in the rat cerebral cortex. [, ]

Relevance: This compound, developed from the 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine series, demonstrates the successful optimization of a rigid analogue for potent and selective AChE inhibition. Although 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate differs structurally, E2020 provides a benchmark for comparing the potency and selectivity profiles of 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate should it exhibit any anti-AChE activity. [, ]

1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)

Compound Description: This compound is a highly potent acetylcholinesterase inhibitor (IC50 = 0.56 nM) with 18,000 times greater affinity for AChE than butyrylcholinesterase. It significantly increases acetylcholine content in the cerebral vortex and hippocampus of rats at a dose of 3 mg/kg. []

Relevance: This compound, part of the 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine series, demonstrates exceptional AChE inhibitory potency and selectivity, highlighting the impact of specific substituents on the benzamide moiety. While 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate differs structurally, compound 21 provides a valuable benchmark for comparison should 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate display any anti-AChE activity. []

cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues

Compound Description: This class of compounds encompasses cis-3,6-disubstituted piperidine derivatives structurally related to (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I). Modifications to the exocyclic N-atom at the 3-position, including phenyl and heterocyclic substitutions, led to compounds with varying affinities for DAT, SERT, and NET. []

Relevance: These analogues emphasize the importance of stereochemistry and exocyclic substitutions on the piperidine ring for modulating activity at monoamine transporters. While not directly analogous to 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate, the structure-activity relationships observed in this study emphasize the potential of exploring different substitution patterns on the piperidine ring of 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate for influencing its interactions with biological targets. []

(2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I)

Compound Description: This compound is a structurally constrained lead compound that serves as the basis for the development of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues. Its activity at dopamine, serotonin, and norepinephrine transporters is not directly reported. []

Relevance: This compound highlights the exploration of structurally constrained piperidine derivatives for interacting with monoamine transporters. While not directly structurally related to 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate, its use as a lead compound emphasizes the potential of exploring different conformational constraints and substitution patterns on the piperidine ring of 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate for modulating its biological activity. []

S,S-(-)-19a

Compound Description: This specific enantiomer, derived from the cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, exhibits high potency for DAT (IC50 = 11.3 nM) and demonstrates greater selectivity for DAT over SERT and NET compared to GBR 12909. []

Relevance: This compound represents a successful example of optimizing a structurally constrained piperidine derivative for potent and selective DAT inhibition. While 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate differs structurally, S,S-(-)-19a serves as a benchmark for comparing the potency and selectivity profiles of 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate if it exhibits any DAT activity. Additionally, it highlights the potential impact of stereochemistry on biological activity, suggesting a possible area of exploration for 4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate. []

Properties

Product Name

4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine oxalate

IUPAC Name

4-benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine;oxalic acid

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C22H29NO2.C2H2O4/c1-3-7-20(8-4-1)19-21-11-13-23(14-12-21)15-16-24-17-18-25-22-9-5-2-6-10-22;3-1(4)2(5)6/h1-10,21H,11-19H2;(H,3,4)(H,5,6)

InChI Key

AQJRAMOMAQEQNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCOCCOC3=CC=CC=C3.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.